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molecular formula C13H9ClF3N3 B8569376 [(6-Chloropyridin-3-yl)methyl](3,4,4-trifluorobut-3-en-1-yl)propanedinitrile CAS No. 647839-38-1

[(6-Chloropyridin-3-yl)methyl](3,4,4-trifluorobut-3-en-1-yl)propanedinitrile

Cat. No. B8569376
M. Wt: 299.68 g/mol
InChI Key: UNQSWYHWPYIWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026340B2

Procedure details

By using (3,4,4-trifluoro-3-butenyl)malononitrile (0.21 g), N,N-dimethylformamide (5 ml), sodium hydride (60% in oil, 0.05 g) and 3-bromomethyl-6-chloropyridine (0.28 g) according to the similar method described in Production Example 1 was obtained 0.22 g of 2-((6-Chloro-3-pyridyl)methyl)-2-(3,4,4-trifluoro-3-butenyl)malononitrile represented by the following formula (the present invention compound (3)).
Name
(3,4,4-trifluoro-3-butenyl)malononitrile
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2](=[C:10]([F:12])[F:11])[CH2:3][CH2:4][CH:5]([C:8]#[N:9])[C:6]#[N:7].[H-].[Na+].Br[CH2:16][C:17]1[CH:18]=[N:19][C:20]([Cl:23])=[CH:21][CH:22]=1>CN(C)C=O>[Cl:23][C:20]1[N:19]=[CH:18][C:17]([CH2:16][C:5]([CH2:4][CH2:3][C:2]([F:1])=[C:10]([F:11])[F:12])([C:6]#[N:7])[C:8]#[N:9])=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
(3,4,4-trifluoro-3-butenyl)malononitrile
Quantity
0.21 g
Type
reactant
Smiles
FC(CCC(C#N)C#N)=C(F)F
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.28 g
Type
reactant
Smiles
BrCC=1C=NC(=CC1)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(C#N)(C#N)CCC(=C(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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